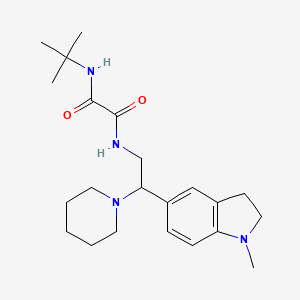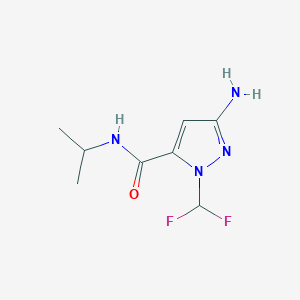
(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(piperidin-1-yl)methanone is an intricate organic compound featuring a combination of isoquinoline, sulfonyl, phenyl, and piperidinyl groups. This multifaceted compound has applications in various fields of scientific research, due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Synthesis of this compound often starts with the formation of the intermediate 3,4-dihydroisoquinoline. This is typically achieved via the reduction of isoquinoline under controlled conditions. The resulting 3,4-dihydroisoquinoline is then subjected to sulfonylation using appropriate sulfonyl chlorides. Subsequently, the phenyl group is introduced through a coupling reaction, and finally, the piperidinyl methanone moiety is attached via amide bond formation.
Industrial Production Methods: Industrial-scale production may involve optimized conditions such as high-yielding catalysts, controlled temperature and pressure environments, and solvent systems that enhance the efficiency of each step.
化学反応の分析
Types of Reactions: The compound undergoes several types of chemical reactions:
Oxidation: : Primarily affects the isoquinoline and piperidine moieties, leading to the formation of corresponding oxo derivatives.
Reduction: : Can reduce the sulfonyl group to the corresponding sulfinyl or thiol derivatives.
Substitution: : Particularly nucleophilic substitution on the phenyl ring and the piperidinyl group.
Common Reagents and Conditions
Oxidation: : Utilizes oxidizing agents such as KMnO₄ or CrO₃ under acidic conditions.
Reduction: : Employs reducing agents like LiAlH₄ or NaBH₄.
Substitution: : Often facilitated by nucleophiles like NH₃ or halides under basic or neutral pH.
Major Products Formed
Oxidation: : Formation of isoquinolinone and piperidone derivatives.
Reduction: : Formation of sulfinyl and thiol analogs.
Substitution: : Formation of substituted phenyl and piperidinyl derivatives.
科学的研究の応用
Chemistry: : Utilized as a ligand in coordination chemistry to study metal-ligand interactions. Biology : Explored for its potential in enzyme inhibition studies, particularly involving sulfonamides. Medicine : Investigated for its pharmacological properties, including potential as an anti-inflammatory or analgesic agent. Industry : Used in the development of novel materials with specific binding or reactivity properties.
作用機序
Mechanism by Which the Compound Exerts Its Effects: The compound interacts with molecular targets primarily through its sulfonyl and piperidinyl groups. The sulfonyl group acts as a potent electrophile, facilitating interactions with nucleophilic sites on target molecules. The piperidinyl group enhances binding affinity and specificity by engaging in non-covalent interactions.
Molecular Targets and Pathways Involved: Targets often include enzymes with active nucleophilic sites, receptors in the central nervous system, and specific proteins involved in cellular signaling pathways. The pathways involved are typically those that regulate inflammation and pain response.
類似化合物との比較
Comparison with Other Similar Compounds: Compared to similar compounds such as (4-phenylsulfonylphenyl)(piperidin-1-yl)methanone and (4-((3,4-dihydroisoquinolin-2(1H)-yl)carbonyl)phenyl)(piperidin-1-yl)methanone, (4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(piperidin-1-yl)methanone exhibits higher reactivity due to the sulfonyl group.
Uniqueness: Its unique combination of isoquinolin-2(1H)-yl sulfonyl and piperidin-1-yl methanone groups results in a versatile compound that can engage in a broad spectrum of reactions and interactions, offering distinct advantages in synthetic and biological applications.
List of Similar Compounds
(4-phenylsulfonylphenyl)(piperidin-1-yl)methanone
(4-((3,4-dihydroisoquinolin-2(1H)-yl)carbonyl)phenyl)(piperidin-1-yl)methanone
(4-((3,4-dihydroisoquinolin-2(1H)-yl)thio)phenyl)(piperidin-1-yl)methanone
So, what aspect of this compound fascinates you the most?
特性
IUPAC Name |
[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c24-21(22-13-4-1-5-14-22)18-8-10-20(11-9-18)27(25,26)23-15-12-17-6-2-3-7-19(17)16-23/h2-3,6-11H,1,4-5,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTBXVZWDAJETP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(1H-pyrazol-1-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2565960.png)
![Tert-butyl 3-oxo-2-[2-oxo-2-(oxolan-2-ylmethoxy)ethyl]piperazine-1-carboxylate](/img/structure/B2565963.png)
![N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2565964.png)

![N-[2-(benzenesulfinyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2565966.png)


![4-benzoyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2565971.png)
![5-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2565972.png)


